molecular formula C9H15NO2 B1375262 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol CAS No. 1447966-95-1

3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol

Cat. No. B1375262
CAS RN: 1447966-95-1
M. Wt: 169.22 g/mol
InChI Key: HPQBWCHMDAXYLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol consists of a furyl group (a five-membered ring containing an oxygen), a secondary amine group (NH), and a hydroxyl group (OH). The molecule has a predicted density of 1.084±0.06 g/cm3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.084±0.06 g/cm3 and a predicted boiling point of 189.1±19.0 °C . The melting point and flash point are not available .

Scientific Research Applications

  • Fluorescent Chemosensor Development : A study by Shylaja et al. (2020) describes the creation of a novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile, which acts as a fluorescent chemosensor for Fe3+ ions and picric acid. This chemosensor detects these substances with nanomolar sensitivity.

  • Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research by Rzeszotarski et al. (1979) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, assessing their affinity to beta 1- and beta-2-adrenoceptors compared with known beta-blockers. This study highlighted the cardioselectivity of specific compounds.

  • Structural Analysis of 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol Compounds : The structural properties of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol were analyzed by Shahani et al. (2010). The study examined hydrogen bonding patterns and other interactions, contributing to our understanding of these molecular structures.

  • Engineering of Carbonyl Reductase for Synthesis of Antidepressants : In the context of synthesizing chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate for antidepressants, Zhang et al. (2015) investigated the engineering of a carbonyl reductase enzyme. This research is significant for the production of chiral intermediates in pharmaceutical synthesis.

  • Synthesis of Tertiary Amines for Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines, including variants of 1,3-di-amino-propan-2-ol, and evaluated their efficacy as corrosion inhibitors. This study adds to the understanding of using these compounds in materials science.

properties

IUPAC Name

3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBWCHMDAXYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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